Absence of Direct Kinase or Antifungal Comparative Data
A thorough search of BindingDB, ChEMBL, PubMed, and patent databases returned no quantitative biological activity data for 3-isopropyl-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione. The closest class evidence comes from the Dao et al. (2018) study, where the related benzofuropyrimidinedione 'compound 23' demonstrated synergistic antifungal activity with fluconazole when co-administered against a resistant Candida albicans strain [1]. However, 'compound 23' possesses different substitution and cannot serve as a direct comparator. No Ki, IC50, MIC, or EC50 values are available for the target compound against any biological target. This evidence gap makes direct performance comparison against specific analogs impossible and represents a significant risk in target-based purchasing decisions.
| Evidence Dimension | Biological activity (CaPkc1 inhibition / antifungal synergy) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Class representative 'compound 23' (exact structure not established) – Synergistic effect with fluconazole against C. albicans resistant strain reported qualitatively |
| Quantified Difference | Incalculable |
| Conditions | C. albicans CaPkc1 inhibition assay and fluconazole co-administration assay (Dao et al., 2018) |
Why This Matters
Without target compound-specific data, a researcher cannot confirm that the expected antifungal or kinase-inhibitory profile of the benzofuropyrimidine scaffold is retained in this derivative, invalidating its immediate use as a tool compound.
- [1] Dao VH, Ourliac-Garnier I, Bazin MA, Jacquot C, Baratte B, Ruchaud S, Bach S, Grovel O, Le Pape P, Marchand P. Benzofuro[3,2-d]pyrimidines inspired from cercosporamide CaPkc1 inhibitor: Synthesis and evaluation of fluconazole susceptibility restoration. Bioorg Med Chem Lett. 2018 Jul 15;28(13):2250-2255. View Source
